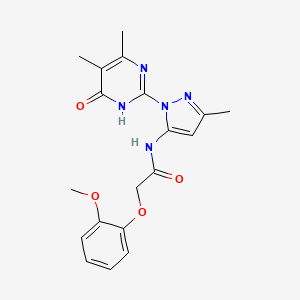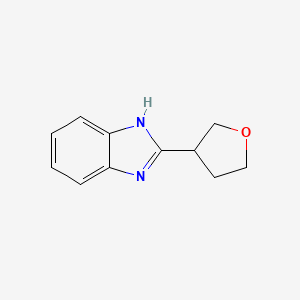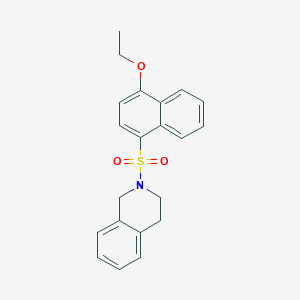
3,5-二羟基金刚烷-1-羧酸
描述
Synthesis Analysis
DHAA has been synthesized using different methods. A study describes the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to synthesize alkyl (aryl) ketones. This process is significant for creating ketones with a 3-chloroadamantan-1-yl group, which is challenging to access by other means.Chemical Reactions Analysis
Adamantylation of carboxylic acids esters using 1,3-dehydroadamantane has been highlighted. This reaction is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.25 . It is a powder at room temperature . More specific physical and chemical properties were not found in the available sources.科学研究应用
Synthesis of Functional Adamantane Derivatives
3,5-Dihydroxyadamantane-1-carboxylic acid: serves as a precursor for synthesizing various functional adamantane derivatives. These derivatives are crucial for creating monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals. The unique structure of adamantane provides a scaffold for developing higher diamond-like bulky polymers known as diamondoids .
Nanotechnology and Surface Modification
In the realm of nanotechnology, carboxylic acids like 3,5-Dihydroxyadamantane-1-carboxylic acid are used to modify the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these nanostructures into polymer nanomaterials, which are pivotal in advancing nanotechnology applications .
Organic Synthesis
Carboxylic acids play a significant role in organic synthesis. 3,5-Dihydroxyadamantane-1-carboxylic acid , with its carboxyl group, is active in various organic reactions, including substitution, elimination, and coupling. This versatility makes it an essential component in the synthesis of small molecules and macromolecules .
Polymerization Reactions
The compound is involved in polymerization reactions, particularly ring-opening polymerization. Researchers have investigated the polymerization of adamantane derivatives under various conditions, leading to the synthesis of poly-adamantanes, which are valuable in creating new materials with desirable thermal and mechanical properties .
Medicinal Chemistry
Adamantane derivatives, including those synthesized from 3,5-Dihydroxyadamantane-1-carboxylic acid , have diverse applications in medicinal chemistry. Their unique structural and biological properties make them suitable for developing stimulus-responsive drug delivery systems and other pharmaceutical applications .
Synthesis of Alkyl (Aryl) Ketones
A notable application in chemical synthesis is the creation of alkyl (aryl) ketones. The reaction of adamantane derivatives with saturated carboxylic acid chlorides leads to the formation of ketones with a 3-chloroadamantan-1-yl group, which are otherwise challenging to access by conventional methods.
安全和危害
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
3,5-dihydroxyadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-8(13)9-1-7-2-10(14,4-9)6-11(15,3-7)5-9/h7,14-15H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVSQIPVYZMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
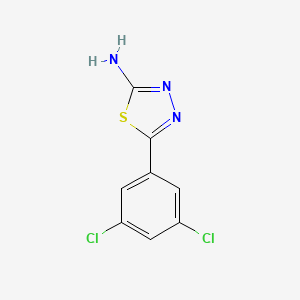
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)
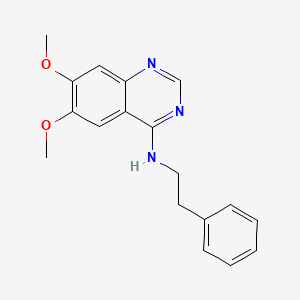
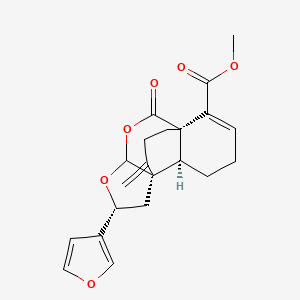
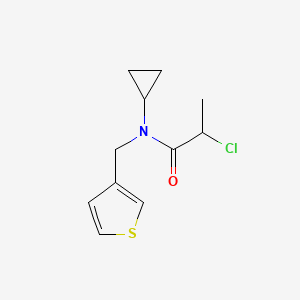
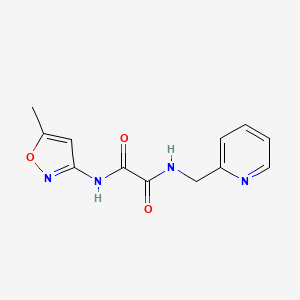
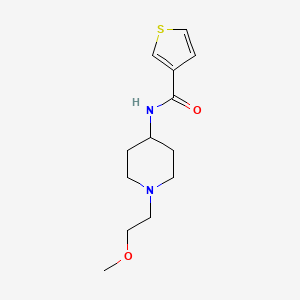
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)
